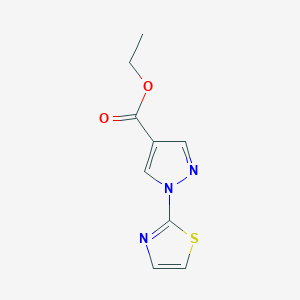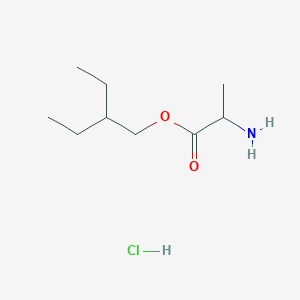![molecular formula C19H21FN2O2 B1380012 [4-(4-Fluoro-phenyl)-piperazin-1-yl]-p-tolyl-acetic acid CAS No. 885276-67-5](/img/structure/B1380012.png)
[4-(4-Fluoro-phenyl)-piperazin-1-yl]-p-tolyl-acetic acid
Vue d'ensemble
Description
“[4-(4-Fluoro-phenyl)-piperazin-1-yl]-p-tolyl-acetic acid” is a chemical compound with the CAS Number: 885276-67-5. It has a molecular weight of 328.39 and is a white solid in its physical form .
Molecular Structure Analysis
The molecular structure of “[4-(4-Fluoro-phenyl)-piperazin-1-yl]-p-tolyl-acetic acid” is represented by the formula C19H21FN2O2 . The InChI code for this compound is 1S/C19H21FN2O2/c1-14-2-4-15(5-3-14)18(19(23)24)22-12-10-21(11-13-22)17-8-6-16(20)7-9-17/h2-9,18H,10-13H2,1H3,(H,23,24) .Physical And Chemical Properties Analysis
“[4-(4-Fluoro-phenyl)-piperazin-1-yl]-p-tolyl-acetic acid” is a white solid . It has a molecular weight of 328.39 .Applications De Recherche Scientifique
Pharmacophoric Contributions and Receptor Selectivity Research indicates that arylalkyl substituents, such as those found in [4-(4-Fluoro-phenyl)-piperazin-1-yl]-p-tolyl-acetic acid, can significantly influence the potency and selectivity of compounds towards D2-like receptors. These receptors are a subtype of dopamine receptors that play a crucial role in the central nervous system. Studies suggest that the composite structure of these compounds, including arylalkyl moieties, is responsible for their selectivity and potency at D2-like receptors, highlighting their potential in developing antipsychotic agents (Sikazwe et al., 2009).
Therapeutic Applications and Drug Design Piperazine derivatives, which include the structural features of [4-(4-Fluoro-phenyl)-piperazin-1-yl]-p-tolyl-acetic acid, have been explored for their therapeutic uses across a wide range of conditions. These compounds have found applications as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio-protectors, anti-inflammatory, and imaging agents. The versatility of the piperazine scaffold allows for modifications that can lead to significant differences in medicinal potential. This flexibility underscores the potential of [4-(4-Fluoro-phenyl)-piperazin-1-yl]-p-tolyl-acetic acid and related compounds in drug discovery and design for various diseases (Rathi et al., 2016).
Synthetic and Medicinal Chemistry Insights In synthetic and medicinal chemistry, compounds similar to [4-(4-Fluoro-phenyl)-piperazin-1-yl]-p-tolyl-acetic acid serve as key intermediates or lead compounds for further chemical modifications. Their synthesis and evaluation contribute to the understanding of structure-activity relationships, aiding in the rational design of drugs with improved efficacy and safety profiles. The research on these compounds provides essential insights into their potential mechanisms of action, pharmacokinetics, and therapeutic applications, guiding the development of new pharmacotherapies (Qiu et al., 2009).
Mécanisme D'action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.
Mode of Action
For instance, some indole derivatives have been reported to exhibit antiviral, anti-inflammatory, and anticancer activities . These activities suggest that the compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
For instance, indole derivatives have been reported to exhibit a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
For instance, some fentanyl analogs, which are structurally similar to this compound, have been reported to undergo metabolic reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . These reactions could potentially influence the bioavailability of this compound.
Result of Action
For instance, indole derivatives have been reported to exhibit a broad spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound 4-fluoro-3-phenoxybenzoic acid has been reported to be very mobile in the environment, which could potentially influence its action . .
Propriétés
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(4-methylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2/c1-14-2-4-15(5-3-14)18(19(23)24)22-12-10-21(11-13-22)17-8-6-16(20)7-9-17/h2-9,18H,10-13H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMUZTHIWSGQOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)O)N2CCN(CC2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001179929 | |
| Record name | 4-(4-Fluorophenyl)-α-(4-methylphenyl)-1-piperazineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001179929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885276-67-5 | |
| Record name | 4-(4-Fluorophenyl)-α-(4-methylphenyl)-1-piperazineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885276-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Fluorophenyl)-α-(4-methylphenyl)-1-piperazineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001179929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![12-Bromo-10-methyl-1,4,8-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8,10,12-tetraene](/img/structure/B1379932.png)











